

# High-performance liquid chromatography (HPLC) analysis of flavonoids

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## Compound of Interest

Compound Name: *Chrysin 7-O-beta-gentiobioside*

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Flavonoids

## Introduction

Flavonoids are a diverse group of polyphenolic compounds synthesized by plants, known for their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects.<sup>[1]</sup> As interest in these bioactive molecules grows within the pharmaceutical and nutraceutical industries, accurate and reliable quantification is essential. High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of flavonoids in various samples, including plant extracts and food products.<sup>[2][3]</sup> This application note provides a detailed protocol for the analysis of common flavonoids using a reversed-phase HPLC (RP-HPLC) method coupled with UV detection.

## Experimental Protocols

### Sample Preparation: Extraction of Flavonoids from Plant Material

This protocol outlines a general procedure for the extraction of flavonoids from dried, powdered plant leaves.

Materials:

- Dried, powdered plant sample
- Methanol (HPLC grade)[4]
- Chloroform, 80% aqueous ethanol, 1% aqueous acetic acid solution (for alternative extractions)[5]
- Centrifugal Mill or equivalent grinder
- Hot plate with magnetic stirring
- Centrifuge
- Vacuum evaporator
- 0.45 µm PVDF syringe filters[5]

**Procedure:**

- Grind the dried plant leaves into a coarse powder using a centrifugal mill.[4]
- Weigh 100 mg of the powdered sample and place it into a glass-stopped vessel.[4]
- Add 10 mL of methanol to the vessel.[4] For exploring different polarities, separate extractions can be performed with chloroform, 80% aqueous ethanol, or 1% aqueous acetic acid.[5]
- Place the vessel on a hot plate with a magnetic stirrer and extract for 6 hours at 40°C.[4]
- After extraction, centrifuge the mixture at 3000 g for 10 minutes.[4]
- Decant the supernatant. The remaining solid residue can be re-extracted three times with 5 mL of methanol to ensure complete extraction.[4]
- Combine the extracts and evaporate to dryness under vacuum at 40°C.[4]
- Reconstitute the dried residue with 5 mL of the mobile phase solvent system (e.g., methanol/water mixture).[4][5]

- Filter the final solution through a 0.45 µm PVDF syringe filter before injecting it into the HPLC system.[5]

## HPLC Method for Flavonoid Separation and Quantification

This protocol provides a validated gradient HPLC method for the simultaneous analysis of multiple flavonoids.

### Instrumentation and Columns:

- HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[5][6]
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][7]

### Reagents:

- Acetonitrile (HPLC grade, Solvent B)[5][7]
- Water with 0.1% trifluoroacetic acid (TFA) or 1% acetic acid (Solvent A).[5][7]
- Flavonoid standards (e.g., Quercetin, Kaempferol, Rutin, Catechin, Myricetin, Apigenin).[5][8]

### Chromatographic Conditions:

- Mobile Phase: Solvent A: Water with 0.1% TFA; Solvent B: Acetonitrile.[7]
- Flow Rate: 1.0 mL/min.[2][7]
- Injection Volume: 10 µL.[7]
- Column Temperature: 28-40°C.[6][9]
- Detection Wavelength: 254 nm for general screening, or specific wavelengths like 280 nm for flavan-3-ols (e.g., catechin) and 370 nm for flavonols (e.g., quercetin, kaempferol).[7][10][11]

### Gradient Elution Program:

Time (min)	% Solvent A (Water + 0.1% TFA)	% Solvent B (Acetonitrile)
0.0	65	35
13.0	20	80
15.0	15	85
17.5	5	95
27.5	65	35

An optimized elution program starts with 35% Solvent B, increases to 80% over 13 minutes, then to 85% over the next 2 minutes, followed by an increase to 95% and a hold for 2.5 minutes, before returning to the initial conditions for column equilibration.[\[7\]](#)

## Data Presentation

Quantitative data from flavonoid analysis is crucial for comparison and validation. The following tables summarize typical performance characteristics of the described HPLC method.

Table 1: Retention Times and Linearity for Standard Flavonoids

Flavonoid	Retention Time (t <sub>R</sub> , min)	Linearity Range (µg/mL)	Correlation Coefficient (R <sup>2</sup> )
Daidzein	4.42	1.25 - 20	≥ 0.9967
Quercetin	5.24	1.25 - 20	≥ 0.9967
Genistein	7.85	1.25 - 20	≥ 0.9967
Formononetin	10.06	1.25 - 20	≥ 0.9967
Biochanin A	13.55	1.25 - 20	≥ 0.9967

Data derived from a validated RP-HPLC method for simultaneous quantitation of five phytoestrogens.[\[7\]](#)

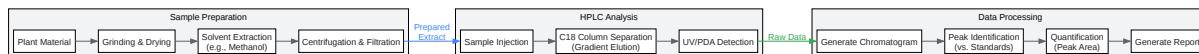
Table 2: Method Validation Parameters

Parameter	Quercetin	Kaempferol	Myricetin
LOD (µg/mL)	0.075 - 0.964	0.10	0.339 - 0.964
LOQ (µg/mL)	1.027 - 2.922	-	1.027 - 2.922
Intra-day Precision (%RSD)	≤ 1.45	-	≤ 1.45
Inter-day Precision (%RSD)	≤ 2.35	-	≤ 2.35
Accuracy (% Recovery)	96.96 - 106.87	95.0 - 101.1	96.96 - 106.87

This table compiles data from multiple sources to show typical validation results.[\[7\]](#)[\[8\]](#)[\[12\]](#)

## Visual Workflow

The following diagram illustrates the general workflow for the HPLC analysis of flavonoids, from sample collection to data analysis.



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Caption: Experimental workflow for flavonoid analysis by HPLC.

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